(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid

Descripción general

Descripción

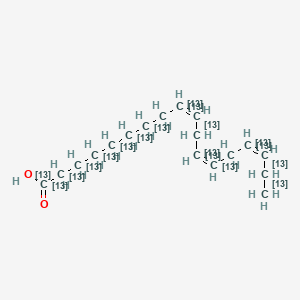

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid is a stable isotope-labeled form of linolenic acid, specifically labeled with carbon-13. Linolenic acid is an essential polyunsaturated omega-3 fatty acid that cannot be synthesized by humans and must be obtained through diet. It is commonly found in seed oils and plays a crucial role in human health by influencing various biological processes .

Mecanismo De Acción

- Role : As a structural component, it helps maintain membrane fluidity in the transdermal water barrier of the epidermis .

- It may play a role in:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Linolenic Acid-13C18, isolated from seed oils, is an essential fatty acid that cannot be synthesized by humans . It can affect the process of thrombotic through the modulation of PI3K/Akt signaling .

Cellular Effects

Linolenic Acid-13C18 has been shown to provide neuroprotective effects against cerebral ischemia . It is a potent activator of TREK-1 channel and its neuroprotection disappears in Trek1−/− mice, suggesting that this channel is directly related to the resistance of brain against ischemia .

Molecular Mechanism

Linolenic Acid-13C18 exerts its effects at the molecular level through its interactions with various biomolecules. It is a carboxylic acid with an 18-carbon chain and three cis double bonds . Thus, Linolenic Acid-13C18 is a polyunsaturated n −3 (omega-3) fatty acid .

Temporal Effects in Laboratory Settings

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Dosage Effects in Animal Models

The effects of Linolenic Acid-13C18 vary with different dosages in animal models. For instance, it has been shown to provide neuroprotective effects against cerebral ischemia in rats .

Metabolic Pathways

Linolenic Acid-13C18 is involved in several metabolic pathways. It is known to potently activate the TREK-1 channel , which is a member of newly discovered two-pore domain background potassium channels contributing to the background leak K+ currents and playing an important role in regulating neuronal excitability .

Transport and Distribution

It is known that it is a part of membrane phospholipids .

Subcellular Localization

It is known that it functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid is synthesized by incorporating carbon-13 into the linolenic acid molecule. This process involves the use of stable heavy isotopes of carbon during the synthesis. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of linolenic acid from natural sources such as seed oils, followed by isotopic labeling with carbon-13. The labeled compound is then purified to achieve the desired isotopic purity and chemical purity .

Análisis De Reacciones Químicas

Types of Reactions

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:

Oxidation: Linolenic acid can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert linolenic acid to saturated fatty acids.

Substitution: Substitution reactions can occur at the double bonds of linolenic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Common reducing agents include hydrogen gas and metal catalysts such as palladium.

Substitution: Reagents such as halogens and halogenating agents are used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Aplicaciones Científicas De Investigación

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to investigate the metabolic pathways of fatty acids.

Biology: Studied for its role in cell membrane structure and function, as well as its effects on gene expression.

Medicine: Investigated for its potential therapeutic effects on cardiovascular diseases, cancer, and inflammatory conditions.

Industry: Used in the development of nutritional supplements and functional foods

Comparación Con Compuestos Similares

Similar Compounds

Linoleic Acid-13C18: Another stable isotope-labeled fatty acid, but it is an omega-6 fatty acid.

Stearic Acid-13C18: A saturated fatty acid labeled with carbon-13.

Oleic Acid-13C18: A monounsaturated fatty acid labeled with carbon-13

Uniqueness

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid is unique due to its omega-3 structure and its specific labeling with carbon-13, which makes it particularly useful for metabolic studies and tracing the pathways of omega-3 fatty acids in biological systems .

Propiedades

IUPAC Name |

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-JHNAZIRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857932 | |

| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-28-8 | |

| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)